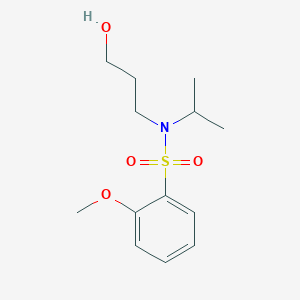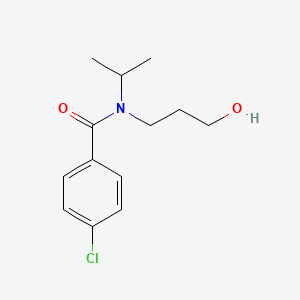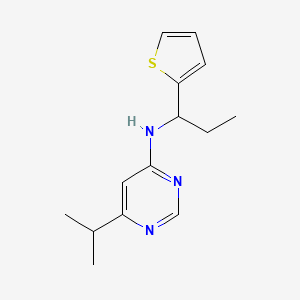
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide, also known as HPMPA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicine. This compound exhibits a broad range of biological activities, including antiviral, antitumor, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the inhibition of viral DNA synthesis and the induction of apoptosis in cancer cells. This compound is a prodrug that is converted to its active form, this compound triphosphate, by cellular kinases. This compound triphosphate competes with the natural nucleotides for incorporation into the growing DNA chain, resulting in chain termination and inhibition of viral replication. In cancer cells, this compound activates the apoptotic pathway by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards viral and cancer cells. It does not affect normal cells or DNA synthesis in uninfected cells. This compound has also been shown to modulate the immune response by stimulating the production of cytokines and enhancing the activity of natural killer cells. In addition, this compound has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide in lab experiments include its broad-spectrum antiviral and antitumor activity, low toxicity, and selectivity towards infected and cancer cells. It can be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance. The limitations of using this compound include its poor solubility in water and the need for cellular kinases to activate the prodrug. This can limit its effectiveness in certain cell types and require the use of high concentrations of the drug.
Orientations Futures
For research on N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. The use of this compound in combination with other drugs and immunotherapies is also an area of interest. In addition, the identification of new targets for this compound and the elucidation of its mechanism of action in different cell types will provide valuable insights into its potential applications in the treatment of viral infections and cancer.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 3-hydroxypropylamine and isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is obtained after purification by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human papillomavirus (HPV). It has been shown to inhibit viral replication by interfering with the DNA synthesis process and preventing the formation of viral particles. In addition, this compound has been investigated for its antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-11(2)14(9-6-10-15)19(16,17)13-8-5-4-7-12(13)18-3/h4-5,7-8,11,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIQAWWGJMSULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)S(=O)(=O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)